molecular formula C15H16N2O4S B5188656 4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide

4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No. B5188656
M. Wt: 320.4 g/mol
InChI Key: VMOUZQOTFRIMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as "EMNB" and has been widely studied for its potential applications in scientific research. In

Mechanism of Action

EMNB works by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have a variety of effects on physiological processes. Additionally, EMNB has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMNB are complex and depend on the specific context in which it is used. Inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions in the body, which can affect a variety of physiological processes. Additionally, EMNB has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using EMNB in lab experiments is its potent inhibitory effects on carbonic anhydrase, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, its anti-cancer effects make it a promising candidate for cancer research. However, one limitation of using EMNB is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on EMNB. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential applications in the treatment of conditions such as glaucoma and epilepsy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer effects of EMNB and to explore its potential as a cancer treatment. Finally, research on the potential toxicity of EMNB is needed to ensure its safety in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of EMNB involves the reaction of 4-methyl-3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to yield the final product, 4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

EMNB has been widely studied for its potential applications in scientific research. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. EMNB has also been shown to inhibit the growth of cancer cells and has potential applications in cancer research.

properties

IUPAC Name

4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-12-5-8-14(9-6-12)22(20,21)16-13-7-4-11(2)15(10-13)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUZQOTFRIMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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